

# N,N-diallyl-2-chloropyridin-4-amine CAS number and molecular weight

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## Compound of Interest

Compound Name: *N,N-diallyl-2-chloropyridin-4-amine*

Cat. No.: B1480133

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## An In-depth Technical Guide to N,N-diallyl-2-chloropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N,N-diallyl-2-chloropyridin-4-amine**, a derivative of the versatile chemical intermediate 4-amino-2-chloropyridine. Due to a lack of extensive published data on **N,N-diallyl-2-chloropyridin-4-amine**, this guide focuses on its synthesis from its well-characterized precursor and provides key physicochemical properties. Information on the precursor is included to provide context and a basis for experimental design.

## Compound Identification

While a specific CAS number for **N,N-diallyl-2-chloropyridin-4-amine** is not readily available in public databases, its molecular formula and calculated molecular weight have been determined. For its precursor, 2-chloropyridin-4-amine, the CAS number is well-established.

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
N,N-diallyl-2-chloropyridin-4-amine	Not available	C <sub>11</sub> H <sub>13</sub> ClN <sub>2</sub>	208.69[1][2][3][4]
2-chloropyridin-4-amine	14432-12-3[5][6]	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub>	128.56[6]

## Synthesis Methodology

The synthesis of **N,N-diallyl-2-chloropyridin-4-amine** can be achieved through the N,N-diallylation of its precursor, 2-chloropyridin-4-amine. A general experimental protocol for this type of reaction is outlined below.

Experimental Protocol: N,N-diallylation of 2-chloropyridin-4-amine

Objective: To synthesize **N,N-diallyl-2-chloropyridin-4-amine** by reacting 2-chloropyridin-4-amine with an allyl halide in the presence of a base.

Materials:

- 2-chloropyridin-4-amine
- Allyl bromide (or allyl chloride)
- Anhydrous potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH)
- Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (CH<sub>3</sub>CN)
- Diethyl ether or ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Heating mantle or oil bath
- Separatory funnel
- Rotary evaporator
- Thin-layer chromatography (TLC) plates and developing chamber
- Silica gel for column chromatography

Procedure:

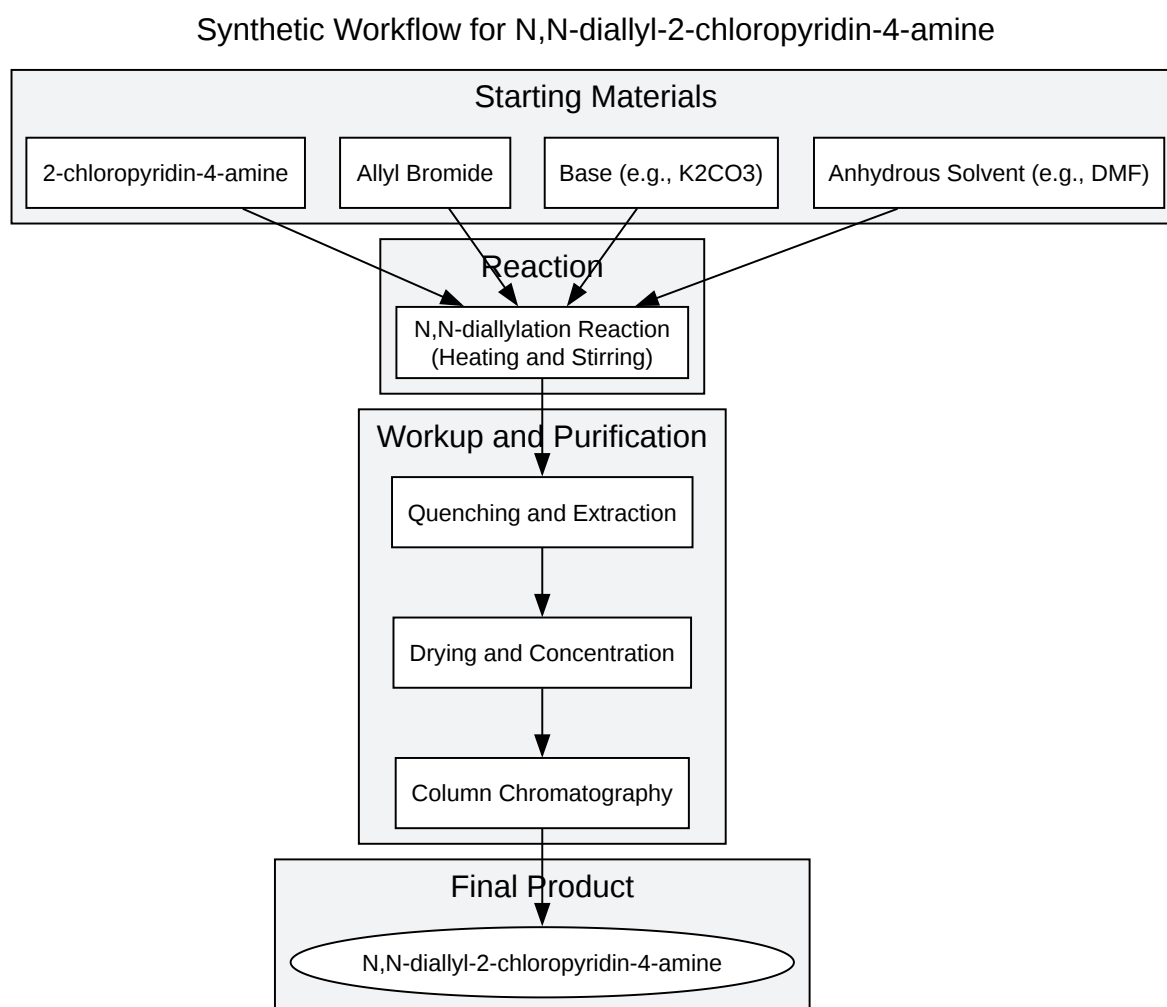
- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloropyridin-4-amine (1 equivalent).
- **Solvent and Base Addition:** Add a suitable anhydrous solvent, such as DMF or acetonitrile, to dissolve the starting material. Add a base, such as anhydrous potassium carbonate (2.5-3 equivalents) or sodium hydride (2.2 equivalents), to the mixture.
- **Allylation:** While stirring the suspension, add allyl bromide (2.2-2.5 equivalents) dropwise at room temperature.
- **Reaction Conditions:** Heat the reaction mixture to a temperature between 60-80°C and allow it to stir for several hours (typically 4-24 hours). Monitor the progress of the reaction by TLC.
- **Workup:** After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF was used as the solvent, pour the reaction mixture into water and extract with an organic solvent like diethyl ether or ethyl acetate. If acetonitrile was used, filter off the base and concentrate the filtrate under reduced pressure.
- **Purification:** Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium

sulfate or sodium sulfate, filter, and concentrate using a rotary evaporator. The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

- Characterization: The structure and purity of the final product, **N,N-diallyl-2-chloropyridin-4-amine**, should be confirmed by analytical techniques such as NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ), mass spectrometry, and IR spectroscopy.

## Logical Relationships in Synthesis

The synthesis of **N,N-diallyl-2-chloropyridin-4-amine** follows a logical progression from the starting materials to the final product, as illustrated in the workflow diagram below.



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Caption: Synthetic workflow for **N,N-diallyl-2-chloropyridin-4-amine**.

## Signaling Pathways and Biological Activity

Currently, there is no specific information available in the searched scientific literature regarding the biological activity or associated signaling pathways of **N,N-diallyl-2-chloropyridin-4-amine**. Research into the biological effects of this compound would be a novel area of investigation. The precursor, 4-amino-2-chloropyridine, is known to be an important intermediate in the synthesis of pharmaceuticals and agrochemicals, including plant growth regulators.[7][8]

## Conclusion

**N,N-diallyl-2-chloropyridin-4-amine** is a derivative of a well-known chemical intermediate. While specific experimental data for this compound is limited, this guide provides a solid foundation for its synthesis and characterization. Further research is needed to elucidate its biological properties and potential applications in drug discovery and development. The provided synthetic protocol offers a starting point for researchers to produce this compound for further study.

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